molecular formula C24H18Cl2N2O B5080932 3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide

3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide

Cat. No.: B5080932
M. Wt: 421.3 g/mol
InChI Key: ZYMLLJXENZGLIQ-LCPPQYOVSA-N
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Description

3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide is a complex organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structural features, which include two chlorine atoms and a conjugated system involving a penta-1,4-dien-3-ylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide typically involves the condensation of 3,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is often carried out in a solvent such as N,N’-dimethylformamide at elevated temperatures around 60°C . The use of catalysts like Lewis acids can enhance the reaction efficiency.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-throughput methods involving continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ultrasonic irradiation and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorine atoms in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(3-hydroxypropyl)benzamide
  • 3,4-Dichloro-N-(3,4-dimethoxyphenethyl)benzamide
  • 3,4-Dichloro-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide stands out due to its conjugated penta-1,4-dien-3-ylidene group, which imparts unique electronic properties. This feature distinguishes it from other benzamide derivatives, making it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O/c25-22-16-13-20(17-23(22)26)24(29)28-27-21(14-11-18-7-3-1-4-8-18)15-12-19-9-5-2-6-10-19/h1-17H,(H,28,29)/b14-11+,15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLLJXENZGLIQ-LCPPQYOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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